N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide
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Overview
Description
N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide is a chemical compound with a complex structure that includes a chlorinated phenyl group, a hydroxyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide typically involves multiple steps. One common method includes the chlorination of a hydroxyphenyl compound followed by sulfonation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to maintain consistent quality and yield. The process might include the use of high-pressure reactors and continuous flow systems to optimize the reaction efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while substitution could result in various halogenated or nitrated products.
Scientific Research Applications
N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding due to its sulfonamide group.
Medicine: This compound may have potential as a pharmaceutical intermediate or as a lead compound in drug discovery.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and chlorinated phenyl derivatives, such as:
- N-(3-chloro-4-hydroxyphenyl)acetamide
- 3-chloro-4-hydroxyacetanilide
- 4-acetylamino-2-chlorophenol
Uniqueness
N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide is unique due to its combination of a chlorinated phenyl group, a hydroxyl group, and a sulfonamide group. This combination provides distinct chemical properties, such as increased reactivity and specific binding capabilities, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
N-(3-chloro-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c1-9-6-10(2)15(11(3)7-9)21(19,20)17-12-4-5-14(18)13(16)8-12/h4-8,17-18H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQBYRPVVKGMHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)O)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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